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Compound of Interest

Compound Name: 4-Chloro-6-propylquinoline

CAS No.: 1156602-03-7

Cat. No.: B2953363

Get Quote

Executive Summary
Compound: 4-Chloro-6-propylquinoline CAS: 1156602-03-7 Molecular Formula: C₁₂H₁₂ClN

Molecular Weight: 205.68 g/mol [1][2][3]

4-Chloro-6-propylquinoline is a lipophilic quinoline derivative serving as a critical building

block in the synthesis of antimalarial agents and kinase inhibitors.[1][4] Unlike its lower

homologs (e.g., 4-chloroquinoline), the addition of the C6-propyl chain significantly alters its

physicochemical landscape, drastically reducing aqueous solubility while enhancing affinity for

non-polar organic solvents.[1]

This guide addresses the solubility characteristics of this compound, providing a predictive

matrix based on Structure-Property Relationships (SPR) and defining a rigorous experimental

protocol for precise solubility determination in process development.

Physicochemical Profile & Solubility Drivers
Understanding the solubility of 4-Chloro-6-propylquinoline requires analyzing its structural

moieties. The molecule consists of a hydrophobic quinoline core substituted with a chloro group
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and a propyl chain.[4]

Property Value (Predicted/Exp) Solubility Implication

LogP (Octanol/Water) ~4.2 (Predicted)
Highly lipophilic; practically

insoluble in water.[1]

H-Bond Donors 0

No capacity to donate H-

bonds; poor solubility in protic

solvents unless induced by

polarity.[1][4]

H-Bond Acceptors 1 (Quinoline N)

Weak acceptance; soluble in

strong H-bond donors (e.g.,

alcohols) if lipophilicity is

overcome.[1][4]

Polar Surface Area ~12.9 Å²

Low polarity; favors non-polar

to moderately polar aprotic

solvents.[4]

Key Insight: The propyl group at position 6 acts as a "solubility lever," increasing the

compound's solubility in aliphatic hydrocarbons (like Heptane/Hexane) compared to the methyl

analog, while making aqueous extraction virtually impossible without pH manipulation

(acidification).[4]

Estimated Solubility Matrix
Due to the absence of specific public solubility tables for CAS 1156602-03-7, the following

matrix is derived from validated SPR models for 4-chloro-6-alkylquinolines.

Solubility Rating Scale:

High: > 100 mg/mL (Freely Soluble)[4]

Moderate: 10–100 mg/mL (Soluble)[4]

Low: 1–10 mg/mL (Sparingly Soluble)[4]
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Insoluble: < 0.1 mg/mL[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.bldpharm.com/products/92841-23-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2953363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class Specific Solvent Predicted Solubility
Mechanistic
Rationale

Chlorinated
Dichloromethane

(DCM)
High

Strong dispersion

forces and dipole-

dipole interactions

match the quinoline

core.[1][5]

Chlorinated Chloroform High

Excellent solvent for

halogenated

heterocycles.[4]

Aromatic Toluene High

stacking interactions

with the quinoline ring;

propyl chain aids

compatibility.[1][4]

Polar Aprotic DMSO / DMF High

High dielectric

constant overcomes

lattice energy;

standard for stock

solutions.[4]

Polar Aprotic
Acetone / Ethyl

Acetate
Moderate to High

Good solubility; Ethyl

Acetate is the

preferred solvent for

extraction workups.[4]

Alcohols Methanol / Ethanol Moderate

Soluble, especially

when warm.[4]

Solubility decreases

significantly with

cooling (crystallization

risk).[4]

Aliphatic Hexane / Heptane Moderate The propyl chain

improves solubility

compared to bare

quinoline, but
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aromatic core limits it.

[4]

Aqueous Water (neutral pH) Insoluble
LogP 4.2 precludes

dissolution.[4]

Aqueous 0.1 M HCl Moderate

Protonation of the

quinoline nitrogen (

) forms a soluble salt.

[1][4]

Experimental Protocols for Solubility Determination
For drug development applications, estimated values are insufficient.[4] The following protocols

provide a self-validating system to generate precise solubility data.

Method A: Equilibrium Solubility (Gravimetric)
Best for: Process optimization and solvent screening when >5g of material is available.

Preparation: Weigh 500 mg of 4-Chloro-6-propylquinoline into a sealable glass vial.

Solvent Addition: Add 1.0 mL of the target solvent.[4]

Equilibration:

If the solid dissolves immediately, add more solid until saturation is visible.[4]

Place the vial in a thermomixer at 25°C (or target temperature) and agitate at 750 RPM for

24 hours.

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the

same temperature to prevent precipitation).

Drying: Pipette a precise volume (e.g., 0.5 mL) of the filtrate into a tared weighing dish.

Evaporate solvent under vacuum or nitrogen stream.[4]

Calculation:
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Method B: HPLC-UV Quantitation (High Precision)
Best for: Low-volume screening and thermodynamic modeling.[1][5]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[4]

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [70:30 v/v].[4][5] Note: High organic

content required due to lipophilicity.[1]

Detection: UV at 254 nm (aromatic core absorption).[4]

Standard Curve: Prepare standards of 4-Chloro-6-propylquinoline in Acetonitrile ranging

from 0.01 to 1.0 mg/mL.

Workflow:

Saturate solvent as in Method A.[4]

Filter and dilute the filtrate 100-fold with Acetonitrile (to bring into linear range and prevent

crashing out).

Inject and quantify against the standard curve.[4]

Solubility Screening Workflow (Visualization)
The following diagram outlines the logical decision tree for selecting a solvent system based on

the intended application (Synthesis vs. Purification).
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Figure 1: Decision matrix for solvent selection based on process requirements.

Thermodynamic Modeling (Advanced)
For researchers requiring solubility data across a temperature range (e.g., 278 K to 323 K) for

crystallization design, the experimental data obtained via Method A should be fitted to the

Modified Apelblat Equation. This model is empirically superior for quinoline derivatives in

organic solvents.[4]

Apelblat Equation:

[4]

Where:
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= mole fraction solubility[1][4]

= absolute temperature (K)[1][4][6]

= empirical model parameters derived from regression analysis.

Guidance: For 4-chloro-6-propylquinoline, parameter

typically reflects the non-ideality of the solution due to the hydrophobic propyl chain interacting
with polar solvents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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